molecular formula C20H15N9O B12294213 2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Katalognummer: B12294213
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: QUMWKKVIZAIAHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a pyrrolo[2,1-f][1,2,4]triazine core fused with a pyrimidine ring. Its structure includes a 6-amino-5-cyanopyrimidin-4-yl group linked via an ethylamino bridge to the pyrrolo-triazine scaffold, with additional substituents: a phenyl group at position 3, a carbonyl group at position 4, and a nitrile at position 3.

The synthesis of this compound likely involves multi-step reactions, including cyclocondensation and nucleophilic substitution. Similar derivatives (e.g., pyrrolo[2,1-f][1,2,4]triazine carboxamides) are synthesized using DMF as a solvent under reflux conditions, followed by purification via acid precipitation .

Eigenschaften

Molekularformel

C20H15N9O

Molekulargewicht

397.4 g/mol

IUPAC-Name

2-[1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

InChI

InChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26)

InChI-Schlüssel

QUMWKKVIZAIAHU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of LAS191954 involves a series of chemical reactions that lead to the formation of its pyrrolotriazinone structure. The synthetic route typically includes the following steps:

Industrial production methods for LAS191954 would likely involve scaling up these synthetic steps while ensuring consistency and quality control.

Analyse Chemischer Reaktionen

LAS191954 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

LAS191954 entfaltet seine Wirkung durch selektive Inhibition des PI3Kδ-Enzyms. Diese Inhibition stört den PI3K-Signalweg, der für verschiedene zelluläre Prozesse wie Stoffwechsel, Proliferation und Überleben von entscheidender Bedeutung ist. Durch das Targeting von PI3Kδ moduliert LAS191954 Immunzellfunktionen, reduziert Entzündungen und Autoimmunreaktionen.

Wirkmechanismus

LAS191954 exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition disrupts the PI3K signaling pathway, which is crucial for various cellular processes such as metabolism, proliferation, and survival. By targeting PI3Kδ, LAS191954 modulates immune cell functions, reducing inflammation and autoimmune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related molecules from the literature:

Compound Name Core Structure Key Substituents Synthesis Method Reported Activity Reference
2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile Pyrrolo[2,1-f][1,2,4]triazine 3-Ph, 4-Oxo, 5-CN, ethylamino-pyrimidine Likely via cyclocondensation and nucleophilic substitution (inferred from analogs) N/A (hypothesized kinase inhibition)
1-(7-Oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)guanidine Triazolo[1,5-a]pyrimidine 5-Ph, 7-Oxo, guanidine at C2 Reflux in DMF with cyanoguanidine Antimicrobial (Gram-positive bacteria)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-thiazole hybrid Thiazole at C4, 3-hydroxyphenylamino at C2 Reaction of acrylonitrile derivatives with guanidines Kinase inhibition (e.g., CDK2)
6-Amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 4-Aryl, 3-Me, 5-CN Multicomponent reaction catalyzed by ionic liquids Anticancer (cell line screening)
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Pyrazolo[5,1-c][1,2,4]triazine 8-Ph, 4-Me, 3-CN Not explicitly described (commercially available) N/A (structural analog for drug design)

Key Observations:

Functional Groups: The 5-cyanopyrimidine moiety and ethylamino bridge are unique among the compared compounds, offering distinct hydrogen-bonding and steric properties compared to thiazole- or guanidine-containing analogs .

Biological Activity: Unlike the antimicrobial triazolo-pyrimidine or kinase-inhibiting pyrimidine-thiazoles , the target compound’s activity remains uncharacterized.

Limitations in Comparison:

  • No direct biological data exists for the target compound in the provided evidence.
  • Structural analogs like pyrrolo[2,1-f][1,2,4]triazine carboxamides exhibit varied solubility profiles due to substituent differences (e.g., carboxamide vs. nitrile), complicating activity predictions.

Biologische Aktivität

2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile, also referred to as LAS191954, is a synthetic compound with notable pharmacological properties. Its structure features a pyrrolotriazinone core, which contributes to its biological activities. This article explores the compound's mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of LAS191954 is C20H15N9OC_{20}H_{15}N_9O with a molecular weight of 397.4 g/mol. The compound has been primarily studied for its role as a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), which is involved in various cellular processes including cell growth and survival.

PropertyValue
Molecular FormulaC20H15N9O
Molecular Weight397.4 g/mol
IUPAC NameThis compound
CAS Number1975263-74-1

LAS191954 functions by selectively inhibiting PI3Kδ, which plays a critical role in the signaling pathways that regulate immune responses. This inhibition leads to decreased activation and proliferation of immune cells, making it a promising candidate for treating autoimmune diseases and inflammatory conditions.

Key Mechanisms:

  • Inhibition of Immune Cell Activation : By blocking PI3Kδ activity, LAS191954 reduces the activation of T-cells and B-cells.
  • Modulation of Cytokine Production : The compound influences the production of pro-inflammatory cytokines, potentially alleviating symptoms in autoimmune disorders.

Case Studies and Research Findings

  • Epidermolysis Bullosa Acquisita : LAS191954 was designated as an orphan drug for the treatment of epidermolysis bullosa acquisita in January 2017. However, this designation was withdrawn in March 2018 due to lack of FDA approval for this indication .
  • Pemphigus Vulgaris : Similar to its application in epidermolysis bullosa acquisita, LAS191954 was also considered for pemphigus vulgaris but faced the same fate regarding orphan designation withdrawal .
  • Autoimmune Diseases : Various studies have indicated that compounds similar to LAS191954 can effectively modulate immune responses in conditions like rheumatoid arthritis and multiple sclerosis by targeting PI3Kδ pathways .

Research Findings

Recent studies have demonstrated that LAS191954 exhibits significant anti-inflammatory effects in preclinical models:

  • In vitro Studies : LAS191954 has shown efficacy in reducing cytokine levels in activated T-cells.
  • Animal Models : In murine models of autoimmune diseases, treatment with LAS191954 resulted in reduced disease severity and improved clinical outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.